Flufenamate

Overview

Description

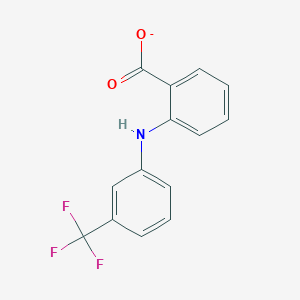

Flufenamate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of flufenamic acid. It has a role as an antipyretic, a non-steroidal anti-inflammatory drug and a non-narcotic analgesic. It is a monocarboxylic acid anion and an aromatic amino-acid anion. It derives from a diphenylamine, an anthranilic acid and a (trifluoromethyl)benzene. It is a conjugate base of a flufenamic acid.

Scientific Research Applications

Role in Gonadotropin Secretion

Flufenamate has been studied for its impact on gonadotropin secretion. Research has shown that sodium flufenamate can inhibit gonadotropin-releasing hormone (GnRH)-stimulated adenosine 3',5'-cyclic monophosphate (cAMP) production in pituitaries. This suggests a potential indirect role for cAMP in mediating gonadotropin secretion from male pituitaries, with flufenamate affecting this process (Bourne & Baldwin, 1987). Further studies have explored its effects on luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion (Bourne & Baldwin, 1987).

Impact on Gastrointestinal Myoelectrical Activity

Research on flufenamic acid, a fenamate, has shown significant effects on gastrointestinal myoelectrical motor activity and transit in animals. It was found to induce intense spike activity in the small intestine and accelerated gastric emptying, suggesting potential use as a prokinetic agent (Farrugia et al., 1998).

Inhibition of Anion Transport

Flufenamate has been identified as a powerful inhibitor of anion transport in human erythrocytes, with studies indicating its binding to specific sites on the band 3 protein involved in anion transport (Cousin & Motais, 1982).

Multiple Action Sites on Ion Transport

Investigations into flufenamate's antisecretory effects in rat colon have identified multiple action sites, including the inhibition of apical Cl− conductance, basolateral K+ conductances, and the Na+–K+‐ATPase (Schultheiss et al., 2000).

Influence on Calcium Influx

Flufenamic acid has been found to inhibit calcium influx in human polymorphonuclear leukocytes, suggesting a prostanoid-independent mode of action that might explain its inhibitory effects on leukocyte functions (Kankaanranta & Moilanen, 1995).

Role in Mitochondrial Calcium Homeostasis

Flufenamic acid's ability to alter mitochondrial calcium homeostasis and its effects on store-operated channels have been studied, shedding light on its complex actions on transmembrane ion fluxes (Tu, Brandolin, & Bouron, 2009).

Modulation of Ion Channels

Flufenamic acid is recognized as an ion channel modulator, affecting various ion channels including non-selective cation channels, chloride channels, and potassium, calcium, and sodium channels. Its broad spectrum of targets has made it a useful tool in ionic channel research (Guinamard, Simard, & Del Negro, 2013).

Inhibition of Sodium Channels

Studies have indicated that flufenamic acid, along with other fenamates, inhibits sodium channel subtypes hNav1.7 and hNav1.8, which are associated with pain, suggesting potential analgesic activity beyond cyclooxygenase inhibition (Sun et al., 2019).

properties

IUPAC Name |

2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZBJOKDYZAD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3NO2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flufenamate | |

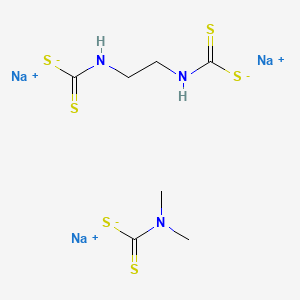

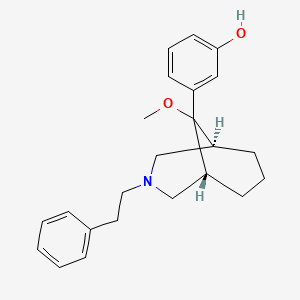

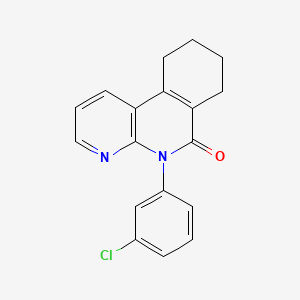

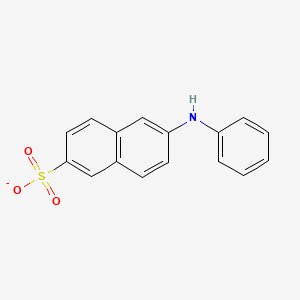

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

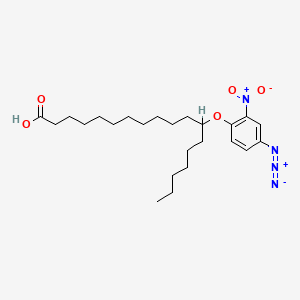

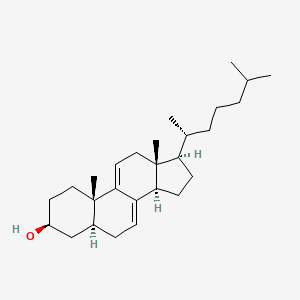

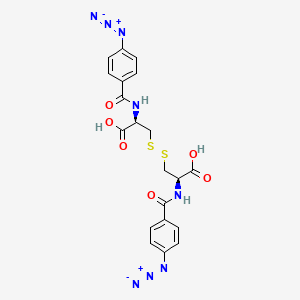

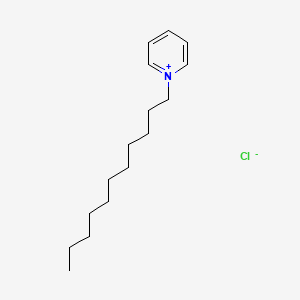

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperidine, 1-[(2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl]-4-methyl-](/img/structure/B1227531.png)

![7-(1-Azepanyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1227532.png)

![1-(2-Methylprop-2-enyl)-3-[(5-nitro-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227534.png)

![5-Acetyloxy-6-bromo-2-[[(6-but-3-enyl-3-cyano-2-pyridinyl)thio]methyl]-1-methyl-3-indolecarboxylic acid ethyl ester](/img/structure/B1227539.png)